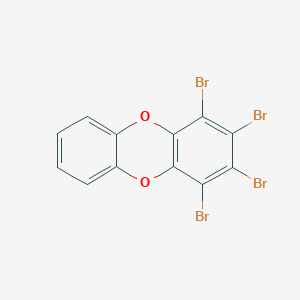

1,2,3,4-Tetrabromodibenzo-p-dioxin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4-Tetrabromodibenzo-p-dioxin (TBDD) is a highly toxic compound that belongs to the dioxin family. It is a persistent organic pollutant (POP) that is formed during the manufacture of brominated flame retardants. TBDD is known to have adverse effects on human health and the environment. The purpose of

Mécanisme D'action

1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, cell proliferation, and immune response. Binding of 1,2,3,4-Tetrabromodibenzo-p-dioxin to AhR leads to the activation of downstream signaling pathways, which results in the production of reactive oxygen species (ROS) and inflammatory cytokines.

Biochemical and Physiological Effects:

1,2,3,4-Tetrabromodibenzo-p-dioxin is known to have adverse effects on various organ systems, including the liver, kidney, immune system, and reproductive system. Exposure to 1,2,3,4-Tetrabromodibenzo-p-dioxin has been associated with hepatotoxicity, nephrotoxicity, immunotoxicity, and teratogenicity. 1,2,3,4-Tetrabromodibenzo-p-dioxin is also a potent carcinogen and has been shown to induce tumors in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

1,2,3,4-Tetrabromodibenzo-p-dioxin is a useful tool in toxicological studies due to its high toxicity and specificity for AhR. However, its use is limited due to its low availability and high cost. In addition, 1,2,3,4-Tetrabromodibenzo-p-dioxin is a highly hazardous substance and requires strict safety precautions during handling and disposal.

Orientations Futures

Future research on 1,2,3,4-Tetrabromodibenzo-p-dioxin should focus on the development of new analytical methods for the detection and quantification of dioxins. In addition, studies should be conducted to evaluate the long-term effects of 1,2,3,4-Tetrabromodibenzo-p-dioxin exposure on human health and the environment. Further research is also needed to understand the molecular mechanisms underlying 1,2,3,4-Tetrabromodibenzo-p-dioxin toxicity and to identify potential therapeutic targets for the treatment of dioxin-induced diseases.

In conclusion, 1,2,3,4-Tetrabromodibenzo-p-dioxin is a highly toxic compound that has been extensively studied for its toxicological properties. Its synthesis is strictly regulated due to its high toxicity, and it is used as a reference compound in toxicological studies. 1,2,3,4-Tetrabromodibenzo-p-dioxin exerts its toxic effects by binding to AhR, which leads to the activation of downstream signaling pathways. Exposure to 1,2,3,4-Tetrabromodibenzo-p-dioxin has been associated with adverse effects on various organ systems, including the liver, kidney, immune system, and reproductive system. Future research on 1,2,3,4-Tetrabromodibenzo-p-dioxin should focus on the development of new analytical methods and the evaluation of its long-term effects on human health and the environment.

Méthodes De Synthèse

1,2,3,4-Tetrabromodibenzo-p-dioxin is synthesized by the reaction of 1,4-dibromobenzene with 2,3,7,8-tetrabromodibenzo-p-dioxin in the presence of a catalyst. The reaction is carried out at high temperatures and pressures, and the yield of 1,2,3,4-Tetrabromodibenzo-p-dioxin is low. Due to the high toxicity of 1,2,3,4-Tetrabromodibenzo-p-dioxin, its synthesis is strictly regulated.

Applications De Recherche Scientifique

1,2,3,4-Tetrabromodibenzo-p-dioxin has been extensively studied for its toxicological properties. It is used as a reference compound in toxicological studies to evaluate the toxicity of other dioxins. 1,2,3,4-Tetrabromodibenzo-p-dioxin is also used in environmental monitoring to assess the contamination of soil, water, and air. In addition, 1,2,3,4-Tetrabromodibenzo-p-dioxin is used in the development of analytical methods for the detection and quantification of dioxins.

Propriétés

IUPAC Name |

1,2,3,4-tetrabromodibenzo-p-dioxin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUPIABWVUYZPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146545 |

Source

|

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrabromodibenzo-p-dioxin | |

CAS RN |

104549-41-9 |

Source

|

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104549419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)

![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)

![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)